2-Methyl-4-heptanol
Overview
Description
2-Methyl-4-heptanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-heptanol can be synthesized through the Grignard reaction. This involves the reaction between 1-chloro-2-methylpropane and butanal in the presence of magnesium to form the Grignard reagent, which then reacts with the aldehyde to produce the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same Grignard reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-heptanol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol into a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is often employed.
Substitution: Reagents such as hydrogen halides (HX) are used for halogenation reactions.
Major Products
Oxidation: Produces 2-methyl-4-heptanone or 2-methyl-4-heptanoic acid.
Reduction: Produces 2-methylheptane.
Substitution: Produces 2-methyl-4-chloroheptane or similar halogenated compounds.
Scientific Research Applications
2-Methyl-4-heptanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in pheromone research, particularly in insect behavior.
Medicine: Investigated for potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-heptanol involves its interaction with specific molecular targets. In biological systems, it may act on receptors or enzymes, altering their activity. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-heptanol
- 2-Methyl-4-heptanone
- 2,6-Dimethyl-4-heptanol
Uniqueness
2-Methyl-4-heptanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its secondary alcohol configuration allows for specific reactions and applications that differ from its isomers and related compounds .
Properties
IUPAC Name |
2-methylheptan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPLZEKPCGUWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871326 | |
Record name | 2-Methyl-4-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21570-35-4 | |
Record name | 2-Methyl-4-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21570-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylheptan-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021570354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylheptan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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